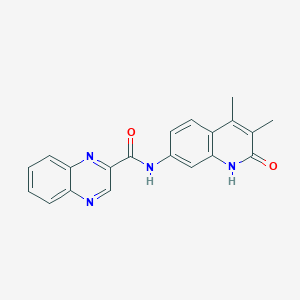

N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)quinoxaline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoxaline derivatives involves various methods of synthetic strategies . One common method is the reaction of o-phenylenediamine with oxalic acid to give 1,4-dihydro quinoxaline-2,3-dione, which can then be reacted with other compounds .Molecular Structure Analysis

Quinoxaline is a nitrogen-containing heterocyclic compound . It is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific structure of “N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)quinoxaline-2-carboxamide” contributes to its unique properties and applications.Chemical Reactions Analysis

Quinoxaline derivatives undergo various chemical reactions . These include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions . The specific reactions of “N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)quinoxaline-2-carboxamide” would depend on the conditions and reagents used.Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)quinoxaline-2-carboxamide, focusing on six unique applications:

Antimicrobial Agents

N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)quinoxaline-2-carboxamide has shown promising antimicrobial properties. Research indicates that compounds with quinoxaline and quinoline moieties exhibit significant activity against a variety of bacterial and fungal strains. This makes them potential candidates for developing new antibiotics and antifungal agents .

Anticancer Agents

The compound’s structure suggests potential anticancer properties. Quinoxaline derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis. Studies have demonstrated that similar compounds can target specific cancer cell lines, making them valuable in cancer research and therapy .

Acetylcholinesterase Inhibitors

This compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer’s. The quinoline moiety in the compound is particularly effective in inhibiting AChE, which could lead to the development of new treatments for Alzheimer’s disease .

Antioxidant Agents

Research has shown that compounds with quinoxaline and quinoline structures possess significant antioxidant activities. These compounds can neutralize free radicals, thereby protecting cells from oxidative stress and damage. This property is valuable in developing treatments for diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .

Orientations Futures

Quinoxaline derivatives have been the focus of many research studies due to their diverse pharmacological activities . The future directions for “N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)quinoxaline-2-carboxamide” could include further exploration of its potential applications in drug discovery, organic synthesis, and material science.

Mécanisme D'action

Target of Action

Similar compounds, such as 4-hydroxy-2-quinolones, have been reported to have interesting pharmaceutical and biological activities . These compounds are valuable in drug research and development .

Mode of Action

It’s worth noting that quinoline derivatives have been used in the treatment of various conditions . For example, quinine and its derivatives have been used to treat nocturnal leg cramps and arthritis .

Biochemical Pathways

Quinoline-2,4-diones, which are structurally similar, have unique roles in natural and synthetic chemistry and their biologically and pharmacological activities .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as quinoline derivatives, have been studied extensively .

Result of Action

Similar compounds have shown unique biological activities .

Action Environment

It’s known that the tautomeric equilibrium of similar compounds, such as quinoline-2,4-diones, is affected by several factors, including the electronic nature and steric hindrance of substituents and solvent polarity .

Propriétés

IUPAC Name |

N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2/c1-11-12(2)19(25)24-17-9-13(7-8-14(11)17)22-20(26)18-10-21-15-5-3-4-6-16(15)23-18/h3-10H,1-2H3,(H,22,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPFBIDJGYYUGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC2=C1C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4N=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6476848.png)

![2-chloro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476849.png)

![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline](/img/structure/B6476857.png)

![1-[2-(4-methoxyphenyl)ethyl]-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6476880.png)

![benzyl[(3,4-difluorophenyl)methyl]methylamine](/img/structure/B6476885.png)

![7-methoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B6476898.png)

![3-cyclopropyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6476903.png)

![2-methyl-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine](/img/structure/B6476932.png)

![3-cyclopropyl-1-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6476936.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6476943.png)

![methyl 3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B6476949.png)

![3-methyl-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6476957.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B6476962.png)